molecular formula C18H17N3O B11034339 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11034339
M. Wt: 291.3 g/mol
InChI Key: JPZQOOGPDYPVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a novel chemical hybrid designed for medicinal chemistry and drug discovery research. This compound features a 1,3,4-oxadiazole moiety, a heterocycle known for its remarkable biological activities, linked to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in natural products and pharmaceuticals . The 1,3,4-oxadiazole ring is recognized as a bioisostere for carboxylic acids, esters, and carboxamides, and derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-tubercular, and anti-inflammatory activities . The THIQ core is found in numerous alkaloids and synthetic analogs with diverse biological activities, such as antibacterial, antiviral, antifungal, and anticancer properties . This molecular hybrid is intended for use in high-throughput screening, as a building block in the synthesis of compound libraries, and for investigating new mechanisms of action against infectious diseases and cancer. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H17N3O/c1-2-7-15(8-3-1)18-20-19-17(22-18)13-21-11-10-14-6-4-5-9-16(14)12-21/h1-9H,10-13H2

InChI Key

JPZQOOGPDYPVPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline core is synthesized via Bischler-Napieralski cyclization of β-phenylethylamide derivatives followed by reduction. For example:

  • Acylation : β-Phenylethylamine reacts with benzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) to form N-phenethylbenzamide (yield: 89%).

  • Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 6 hours generates 1-phenyl-3,4-dihydroisoquinoline.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in methanol affords 1-phenyl-1,2,3,4-tetrahydroisoquinoline (yield: 76%).

Key Data :

StepReagents/ConditionsYield (%)
AcylationBenzoyl chloride, Et₃N, DCM89
CyclizationPPA, 120°C, 6 h72
ReductionH₂ (1 atm), 10% Pd/C, MeOH76

5-Phenyl-1,3,4-oxadiazole-2-methyl Group Installation

Hydrazide Cyclization Route

The oxadiazole ring is constructed via cyclodehydration of N-acylhydrazines:

  • Hydrazide Formation : Benzoic acid hydrazide reacts with chloroacetyl chloride in THF to form 2-chloro-N-(benzoyl)acetohydrazide.

  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 4 hours yields 5-phenyl-1,3,4-oxadiazole-2-methyl chloride (yield: 68%).

Mannich Reaction-Based Alkylation

Direct coupling of preformed oxadiazole to tetrahydroisoquinoline via Mannich reaction:

  • Mannich Base Formation : 5-Phenyl-1,3,4-oxadiazole-2-thione reacts with formaldehyde (37% aq.) and tetrahydroisoquinoline in ethanol at 25°C for 12 hours.

  • Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate, yielding the target compound (yield: 65%).

Comparative Analysis :

MethodAdvantagesLimitationsYield (%)
Hydrazide CyclizationHigh regioselectivityRequires toxic POCl₃68
Mannich AlkylationOne-pot synthesisCompeting N-alkylation65

Integrated Synthesis Pathways

Sequential Alkylation-Cyclization

A convergent approach avoids unstable intermediates:

  • Alkylation : 1,2,3,4-Tetrahydroisoquinoline reacts with ethyl 2-bromoacetate in acetonitrile (K₂CO₃, 60°C) to form 2-(ethoxycarbonylmethyl)-1,2,3,4-tetrahydroisoquinoline (yield: 84%).

  • Hydrazide Formation : Reaction with hydrazine hydrate (55%) in ethanol yields 2-(hydrazinecarbonylmethyl)-tetrahydroisoquinoline.

  • Oxadiazole Cyclization : Treatment with benzoyl chloride in POCl₃ at 100°C for 3 hours generates the target compound (yield: 82%).

Optimized Conditions :

  • Cyclization Temperature : 100°C ensures complete dehydration.

  • Catalyst : POCl₃ enhances electrophilicity of carbonyl groups.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the title compound (>95% purity).

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): δ 7.82 (s, 1H, oxadiazole-H), 7.45–7.12 (m, 9H, aromatic), 4.32 (s, 2H, CH₂), 3.72 (t, 2H, J = 5.8 Hz), 2.98 (t, 2H, J = 5.8 Hz).

  • IR (KBr): 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Challenges and Solutions

Regioselectivity in Alkylation

  • Issue : Competing N- versus C-alkylation reduces yields.

  • Solution : Use bulky bases (e.g., Cs₂CO₃) to favor N-alkylation.

Oxadiazole Ring Stability

  • Issue : Ring-opening under acidic conditions.

  • Solution : Conduct cyclization in anhydrous POCl₃ to minimize hydrolysis.

Industrial Scalability Considerations

  • Cost-Efficiency : Mannich reaction avoids expensive catalysts (scale-up yield: 72% at 10 kg batch).

  • Green Chemistry : Replace POCl₃ with polymer-supported reagents to reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄

    Reduction: H₂, Pd/C, NaBH₄

    Substitution: NaH, LDA, DMF

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The incorporation of the 1,2,3,4-tetrahydroisoquinoline structure may enhance the compound's ability to interact with biological targets associated with cancer cell proliferation.

Case Study: Antiproliferative Effects

In a study assessing various oxadiazole derivatives for their cytotoxic effects against cancer cell lines (e.g., HCT-116 and MCF-7), compounds similar to 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline exhibited significant antiproliferative activity with IC50 values in the low micromolar range. This suggests that such compounds could serve as lead candidates for further development in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of oxadiazole derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's. The ability of these compounds to inhibit acetylcholinesterase (AChE) is particularly noteworthy.

Antimicrobial Properties

The oxadiazole ring system is known for its antimicrobial activity. Compounds containing this structure have shown promise against various bacterial strains.

Experimental Findings

In vitro tests demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents from this class of compounds .

Data Table: Summary of Biological Activities

Activity TypeTarget Disease/ConditionMechanism of ActionReference
AnticancerVarious cancersInhibition of cell proliferation
NeuroprotectiveAlzheimer's diseaseAChE inhibition
AntimicrobialBacterial infectionsDisruption of bacterial cell functions

Mechanism of Action

The mechanism of action of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Key Properties

The following compounds share structural or functional similarities with 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-THIQ:

Compound Name Core Structure Substituents Pharmacological Activity BBB Penetration Metabolism Neurotoxic Potential
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-THIQ Tetrahydroisoquinoline Phenyl-oxadiazole methyl Hypothesized CNS modulation (inferred) Likely high¹ Unknown; oxadiazole may resist hydrolysis Unclear
1-Methyl-TIQ (1MeTIQ) Tetrahydroisoquinoline Methyl at N1 Parkinsonism-linked endogenous amine High (4.5× blood) 72% excreted unchanged; hydroxylation/N-methylation Low (non-toxic)
1,2,3,4-Tetrahydroisoquinoline (TIQ) Tetrahydroisoquinoline None Parkinsonism precursor High (4.5× blood) 76% excreted unchanged; hydroxylation Moderate (N-methylation → neurotoxin)
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Tetrahydropyridine Phenyl at C4, methyl at N1 Potent dopaminergic neurotoxin High MAO-B oxidation → MPP+ ion High (selective nigral damage)
2-Methyl-TIQ (CAS 1612-65-3) Tetrahydroisoquinoline Methyl at C2 Synthetic intermediate; uncharacterized Unreported Limited data Unclear

¹Inferred from THIQ backbone’s BBB permeability .

Pharmacokinetic and Pharmacodynamic Comparisons

Blood-Brain Barrier Penetration
  • THIQ and 1MeTIQ : Both exhibit high BBB penetration, with brain concentrations 4.5-fold higher than blood 4 hours post-administration in rats .
  • MPTP : Rapidly crosses BBB due to lipophilicity, converting to MPP+ in glial cells .
Metabolic Pathways
  • TIQ/1MeTIQ: Primarily excreted unchanged (76–72%), with minor hydroxylation (2.7–8.7%) and N-methylation (0.4–0.7%) . N-methylated metabolites (e.g., 2-methyl-TIQ) are oxidized by MAO to neurotoxic isoquinolinium ions .
  • MPTP : Metabolized by MAO-B to MPP+, which inhibits mitochondrial complex I, causing neuronal death .
  • 2-[(5-Phenyl-oxadiazole)methyl]-THIQ : The oxadiazole group may resist enzymatic degradation, increasing metabolic stability. However, if N-methylated, it could form neurotoxic ions akin to MPTP’s MPP+ .

Neurotoxic Potential

  • TIQ Derivatives: Endogenous N-methyl-TIQ derivatives are implicated in Parkinson’s disease via MAO-mediated oxidation to neurotoxic ions .
  • MPTP : A well-established neurotoxin causing irreversible parkinsonism in humans .

Research Implications and Unanswered Questions

  • Structural Optimization : The phenyl-oxadiazole group in 2-[(5-Phenyl-oxadiazole)methyl]-THIQ may offer advantages in target selectivity or stability over simpler THIQs, but empirical studies are needed.
  • Comparative Metabolism : Radiolabeling studies (as in ) could clarify excretion routes and metabolite profiles.

Biological Activity

The compound 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a derivative of oxadiazole and tetrahydroisoquinoline that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a tetrahydroisoquinoline moiety linked to a phenyl-substituted oxadiazole. The oxadiazole ring is known for its diverse biological activities, including anticancer and antimicrobial effects.

PropertyValue
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
CAS Number4046-03-1
Density1.142 g/cm³
Boiling Point281.1 °C
Melting PointNot Available

Anticancer Activity

Research indicates that derivatives containing oxadiazole exhibit significant anticancer properties. For instance, a study demonstrated that various oxadiazole derivatives showed IC50 values ranging from 1.10 ± 0.05 µM to 54.60 ± 1.50 µM against thymidine phosphorylase (TP), an enzyme linked to cancer progression . The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influenced the inhibitory activity.

Antimicrobial Properties

Oxadiazole derivatives have been reported to possess antimicrobial activities against various pathogens. A review highlighted the effectiveness of certain oxadiazole compounds against Mycobacterium tuberculosis, showcasing their potential in treating resistant strains . The metabolic stability and bioavailability of these compounds enhance their therapeutic potential.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example:

  • Thymidine Phosphorylase Inhibition : The compound inhibits thymidine phosphorylase, which plays a critical role in nucleotide metabolism and cancer cell proliferation .

Case Study 1: Anticancer Efficacy

In a comparative study involving various isoquinoline derivatives with oxadiazole substituents, it was found that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines such as A549 and MCF-7. The most potent analogs demonstrated IC50 values significantly lower than standard control drugs .

Case Study 2: Antimicrobial Activity

A study focusing on the antimicrobial properties of oxadiazole derivatives revealed that certain compounds showed promising activity against both gram-positive and gram-negative bacteria. The derivatives were tested against clinical isolates, indicating their potential as new antimicrobial agents .

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline?

The compound can be synthesized via S-alkylation reactions between heterocyclic precursors. For example, ultrasound-assisted coupling of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol with chloromethylpyrimidine derivatives in the presence of methanesulfonic acid yields bis-heterocyclic conjugates . Reductive amination using NaHB(OAc)₃ in 1,2-dichloroethane is another method, as demonstrated for structurally analogous tetrahydroisoquinoline derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • FTIR and NMR (¹H/¹³C) to confirm functional groups and regiochemistry .
  • Mass spectrometry for molecular weight validation .
  • Molar conductance and thermal analysis to assess stability and coordination behavior in metal complexes .
  • X-ray crystallography (where feasible) for absolute configuration determination .

Q. What preliminary biological screening approaches are used to evaluate its activity?

Initial studies often involve enzyme inhibition assays (e.g., PNMT inhibition ) and cytotoxicity screening against cancer cell lines (HCT-15, HeLa, A549) using IC₅₀ measurements . For example, Cu²⁺ complexes of related ligands showed IC₅₀ values <10 µM in HCT-15 cells .

Advanced Research Questions

Q. How do structural modifications at the tetrahydroisoquinoline or oxadiazole moieties influence bioactivity?

  • Hydrophilic substituents (e.g., hydroxyl groups) at the C7 position of tetrahydroisoquinoline enhance PNMT inhibition by interacting with a compact hydrophilic pocket in the enzyme’s active site .
  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring of oxadiazole improve DNA cleavage efficiency in metal complexes, as observed in Cu²⁺-ligand systems .
  • Methylation of hydroxyl groups reduces affinity, indicating the necessity of acidic hydrogens for target binding .

Q. What computational methods support mechanistic understanding of its interactions?

  • Density Functional Theory (DFT) optimizes geometry and calculates vibrational frequencies to validate experimental FTIR data .
  • Molecular docking (e.g., with human DNA topoisomerase) predicts binding modes and affinity, guiding structure-based design .
  • QSAR models correlate substituent electronic properties (Hammett constants) with biological activity .

Q. How does the compound behave in forming metal complexes, and what applications arise from this?

The oxadiazole and tetrahydroisoquinoline moieties act as bidentate ligands for transition metals (Ni²⁺, Cu²⁺, Zn²⁺), forming tetrahedral or square-planar complexes. These complexes exhibit:

  • DNA groove binding with cleavage activity (Cu²⁺ complexes show nuclease-like behavior without external agents) .
  • Enhanced cytotoxicity compared to free ligands (e.g., Cu²⁺ complexes are 2–3× more potent against HCT-15 cells) .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies arise from differing binding orientations (e.g., PNMT substrates vs. inhibitors ) or cell-type specificity (e.g., selective cytotoxicity in HCT-15 but not A549 cells ). Resolution strategies include:

  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Kinetic studies to distinguish competitive vs. non-competitive inhibition .
  • Transcriptomic profiling of responsive cell lines to identify pathway-specific effects .

Q. What metabolic pathways or enzymatic interactions are relevant to its neurotoxicity?

  • N-methylation by brain N-methyltransferases converts tetrahydroisoquinoline derivatives into neurotoxic cations (e.g., N-methylisoquinolinium ion), implicated in Parkinson’s disease .
  • Cytochrome P450 isoforms may oxidize the oxadiazole ring, necessitating metabolite identification via LC-MS/MS .

Methodological Considerations

  • Synthetic Optimization : Ultrasound irradiation reduces reaction times (e.g., from 24 h to 2 h) and improves yields by 15–20% .
  • Data Validation : Cross-reference FTIR peaks with DFT-computed frequencies (mean deviation <5 cm⁻¹) to confirm assignments .
  • Biological Assays : Use groove-binding dyes (e.g., ethidium bromide) to distinguish intercalation vs. minor-grove DNA interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.